N-cyclopropyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide
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Overview
Description
N-cyclopropyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide is a complex organic compound with a unique structure It features a cyclopropyl group, a tetramethyl-substituted tetrahydronaphthalene core, and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetramethyl-substituted tetrahydronaphthalene core. This can be achieved through a series of alkylation and cyclization reactions. The cyclopropyl group is then introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents. Finally, the ethanesulfonamide moiety is attached through a sulfonylation reaction, typically using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the sulfonamide moiety or reduce any double bonds present in the structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-cyclopropyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The sulfonamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-cyclopropyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide can be compared with similar compounds to highlight its uniqueness:
N-cyclopropyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: This compound lacks the sulfonamide moiety, which can significantly alter its chemical and biological properties.
1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: Similar to the previous compound but without the cyclopropyl group, affecting its reactivity and interactions.
N-cyclopropyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol: This compound has a hydroxyl group instead of the sulfonamide, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C19H29NO2S |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-cyclopropyl-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C19H29NO2S/c1-13(23(21,22)20-15-7-8-15)14-6-9-16-17(12-14)19(4,5)11-10-18(16,2)3/h6,9,12-13,15,20H,7-8,10-11H2,1-5H3 |
InChI Key |
FIYGQFQVIPHTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)S(=O)(=O)NC3CC3 |
Origin of Product |
United States |
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